molecular formula C10H12N4 B12837966 [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B12837966
M. Wt: 188.23 g/mol
InChI Key: DXPPQGUOVJOLCL-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine typically involves the reaction of 3-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the phenylmethanamine structure can interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1H-1,2,4-Triazol-1-yl)methylbenzene
  • (1H-1,2,4-Triazol-1-yl)methylphenylamine
  • (1H-1,2,4-Triazol-1-yl)methylphenylmethanol

Uniqueness

(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the phenylmethanamine structure allows for versatile interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C10H12N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2

InChI Key

DXPPQGUOVJOLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN2C=NC=N2)CN

Origin of Product

United States

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